![molecular formula C21H30N2O3 B598624 tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate CAS No. 1198286-10-0](/img/structure/B598624.png)
tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate” is a complex organic molecule that contains a spirocyclic structure. Spirocyclic compounds are a class of organic compounds that have two or more rings connected through a single atom, forming a structure that resembles a spiral . They are often found in biologically active compounds and have been the subject of extensive research in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic core, with a benzyl group and a tert-butyl ester group attached to the nitrogen atoms in the ring. The exact 3D conformation would depend on the specific stereochemistry at the spirocyclic carbon .Scientific Research Applications
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are extensively used across various industries to prevent oxidative reactions and extend product shelf life. Research into the environmental occurrence, human exposure, and toxicity of SPAs has highlighted their presence in different environmental matrices and their potential health impacts. Future studies are directed towards reducing the environmental and health risks associated with SPAs by developing novel compounds with lower toxicity and migration potential (Liu & Mabury, 2020).
Natural Neo Acids and Neo Alkanes
The review by Dembitsky (2006) focuses on naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives, which demonstrate various biological activities. It suggests that these compounds, including those with tertiary butyl groups, have potential applications in the cosmetic, agronomic, and pharmaceutical industries due to their bioactive properties (Dembitsky, 2006).
Glycerol Etherification Mechanisms
Palanychamy et al. (2022) provide an in-depth review of mechanisms for glycerol etherification, including the use of tert-butyl alcohol (TBA) to form mono, di, and tri tert-butyl glycerol ethers. This review emphasizes the relevance of such processes in producing compounds with specific ether groups and the potential for solvent-free approaches to improve reaction efficiency and product yield (Palanychamy et al., 2022).
Mechanism of Action
The mechanism of action of this compound, if it has any biological activity, would depend on its specific structure and the target it interacts with. Many spirocyclic compounds are known to have biological activity, but without specific studies on this compound, it’s hard to predict its potential effects .
Future Directions
properties
IUPAC Name |
tert-butyl 2-benzyl-1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-14-8-12-21(16-23)11-7-13-22(18(21)24)15-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVMTUGLWUVVFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCN(C2=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678098 |
Source
|
Record name | tert-Butyl 8-benzyl-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198286-10-0 |
Source
|
Record name | tert-Butyl 8-benzyl-7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.